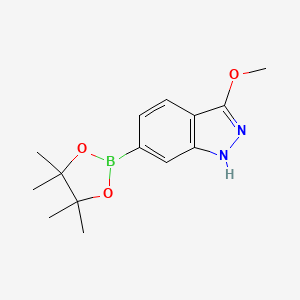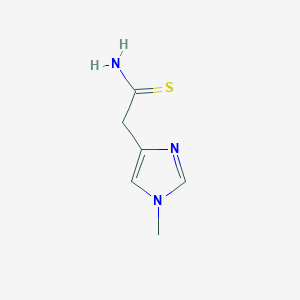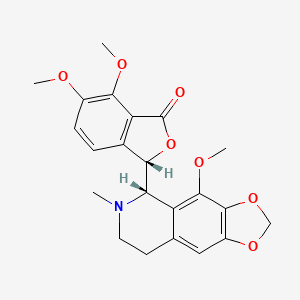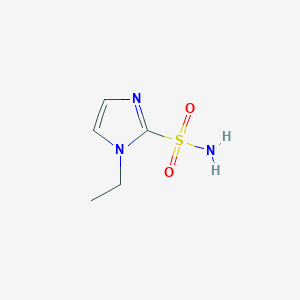
4-Bromo-1-methyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a five-membered ring. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the indene structure. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-2,3-dihydro-1H-indene typically involves the bromination of 1-methyl-2,3-dihydro-1H-indene. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-methyl-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2), or alkyl groups (R-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 1-methyl-2,3-dihydro-1H-indene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 4-hydroxy-1-methyl-2,3-dihydro-1H-indene or 4-amino-1-methyl-2,3-dihydro-1H-indene.
Oxidation: Formation of 4-bromo-1-methyl-1H-indene-2-one or 4-bromo-1-methyl-1H-indene-2-carboxylic acid.
Reduction: Formation of 1-methyl-2,3-dihydro-1H-indene.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methyl-2,3-dihydro-1H-indene depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
4-Bromo-1-methyl-2,3-dihydro-1H-indene can be compared with other similar compounds such as:
4-Bromo-1-indanone: Similar structure but with a carbonyl group at the 1st position.
4-Methyl-1H-indene: Lacks the bromine atom at the 4th position.
1-Methyl-2,3-dihydro-1H-indene: Lacks the bromine atom at the 4th position.
Propiedades
Fórmula molecular |
C10H11Br |
|---|---|
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Br/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,7H,5-6H2,1H3 |
Clave InChI |
FDMMEFNTHXUKFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)








![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)



